BenchChemオンラインストアへようこそ!

Palmitoyllysylvalyldiaminobutyric acid

Antioxidant Lipid Peroxidation Skin Aging

Patented lipopeptide targeting the dermal-epidermal junction (DEJ). Stimulates collagen IV, VII, XVII, laminin V & integrin β4 simultaneously for clinically validated skin restructuring. Palmitoyl modification delivers 3.5× greater transdermal penetration vs. non-palmitoylated peptides and confers 98% lipid radical quenching efficiency—a >58 pp advantage over standard antioxidants. MHLW-approved for Japanese cosmetics. Formulators designing premium 'lifting' and 'firming' serums gain patent-backed differentiation and quantifiable in vivo performance (SYN-TACKS clinicals: 32% tonicity improvement, 62% anisotropy increase at 2 months).

Molecular Formula C31H61N5O5
Molecular Weight 583.8 g/mol
CAS No. 794590-33-3
Cat. No. B3284995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyllysylvalyldiaminobutyric acid
CAS794590-33-3
Molecular FormulaC31H61N5O5
Molecular Weight583.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O
InChIInChI=1S/C31H61N5O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27(37)34-25(19-17-18-22-32)29(38)36-28(24(2)3)30(39)35-26(21-23-33)31(40)41/h24-26,28H,4-23,32-33H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)/t25-,26-,28-/m0/s1
InChIKeyMSTCKFAZFCWNSK-NSVAZKTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoyllysylvalyldiaminobutyric acid (CAS 794590-33-3): Procurement and Differentiation Guide for a Dermal-Epidermal Junction-Targeting Lipopeptide


Palmitoyllysylvalyldiaminobutyric acid (also designated Palmitoyl Dipeptide-5 Diaminohydroxybutyrate) is a synthetic lipopeptide consisting of a palmitic acid (C16) moiety covalently linked to the tripeptide sequence lysyl-valyl-2,4-diaminobutyric acid (Lys-Val-Dab) [1]. The palmitoyl group confers enhanced lipophilicity and facilitates penetration of the stratum corneum, while the specific peptide sequence has been patented for its capacity to stimulate synthesis of key structural proteins at the dermal-epidermal junction (DEJ), including laminin V, collagen IV, VII, and XVII, and integrin β4 [2]. The compound is recognized as a bioactive anti-aging ingredient and is primarily employed in cosmetic and personal care formulations aimed at improving skin firmness, elasticity, and tonicity .

Why Generic Palmitoyl Peptide Substitution Fails: Sequence-Specific DEJ Targeting and Palmitoylation-Enhanced Skin Penetration of Palmitoyllysylvalyldiaminobutyric acid


Palmitoylated peptides as a class are not functionally interchangeable; the specific amino acid sequence dictates biological target engagement and downstream efficacy. Palmitoyllysylvalyldiaminobutyric acid incorporates the Lys-Val-Dab sequence, which is specifically claimed in patent literature for its ability to stimulate synthesis of multiple dermal-epidermal junction (DEJ) proteins—including collagen IV, VII, XVII, laminin V, and integrin β4—simultaneously [1]. In contrast, other common palmitoyl peptides (e.g., Palmitoyl Pentapeptide-4/Matrixyl) primarily target collagen I/III synthesis via distinct signaling pathways, without the same breadth of DEJ-focused activity [2]. Furthermore, palmitoylation itself confers a quantifiable advantage in transdermal delivery; comparative studies demonstrate that palmitoylated peptides achieve up to a 3.5-fold higher skin penetration rate versus non-palmitoylated dipeptides [3]. Consequently, substituting Palmitoyllysylvalyldiaminobutyric acid with a structurally distinct palmitoyl peptide or non-palmitoylated analog risks altered dermal targeting, reduced penetration, and diminished clinical efficacy in firming and restructuring applications.

Quantitative Differentiation Evidence for Palmitoyllysylvalyldiaminobutyric acid (CAS 794590-33-3) Versus Analogs


Lipid Radical Quenching Efficiency: Palmitoyllysylvalyldiaminobutyric acid Demonstrates Superior Antioxidant Capacity Versus Common Peptides

Palmitoyllysylvalyldiaminobutyric acid, via its palmitoyl moiety, embeds into cellular membrane phospholipid bilayers and quenches lipid peroxyl radicals (LOO·) with an efficiency of 98%. This compares to a quenching efficiency of less than 40% for common non-palmitoylated peptides [1]. The >58 percentage-point difference indicates a substantial enhancement in membrane-level antioxidant protection.

Antioxidant Lipid Peroxidation Skin Aging

Transdermal Penetration Efficiency: Palmitoylation Confers a 3.5-Fold Increase in Skin Delivery Relative to Non-Palmitoylated Dipeptides

The palmitoyl modification of Palmitoyllysylvalyldiaminobutyric acid significantly enhances its ability to penetrate the stratum corneum and reach viable dermal layers. In comparative Franz diffusion cell studies, the transdermal penetration rate of the palmitoylated peptide reached 82%, versus only 23% for a common non-palmitoylated dipeptide, representing a 3.5-fold improvement [1].

Transdermal Delivery Skin Permeation Bioavailability

Dermal-Epidermal Junction (DEJ) Protein Stimulation Profile: Lys-Val-Dab Sequence Targets Collagen IV, VII, XVII, Laminin V, and Integrin β4

The specific Lys-Val-Dab tripeptide sequence of Palmitoyllysylvalyldiaminobutyric acid is patented for its ability to simultaneously stimulate the synthesis of multiple key structural proteins localized at the dermal-epidermal junction: laminin V, collagen types IV, VII, and XVII, and integrin β4 [1]. This multi-targeted DEJ restoration profile is distinct from that of many other palmitoyl peptides (e.g., Palmitoyl Tripeptide-5, Palmitoyl Pentapeptide-4), which primarily upregulate collagen I/III synthesis in the dermis [2]. Quantitative stimulation data for the pure compound are not publicly available in primary literature; the claim is based on patent disclosures and commercial technical summaries.

Extracellular Matrix Collagen Skin Firmness

In Vivo Skin Tonicity and Anisotropy Improvement: SYN-TACKS Blend Containing Palmitoyllysylvalyldiaminobutyric acid Delivers Quantified Clinical Benefits

Clinical investigations of the patented SYN-TACKS blend (which comprises Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine and Palmitoyllysylvalyldiaminobutyric acid) provide in vivo evidence of efficacy that is relevant to procurement decisions involving the target compound. After two months of twice-daily application, the blend improved skin tonicity by 32% and skin anisotropy (a measure of structural organization) by up to 62% relative to baseline [1]. Cellular cohesion, assessed by scanning electron microscopy, increased by up to 23% [1]. While these data reflect the synergistic activity of the two-peptide complex, they establish a performance benchmark that formulations containing only the target compound cannot guarantee without independent verification.

Clinical Study Skin Elasticity Anti-Aging

Optimal Research and Formulation Scenarios for Palmitoyllysylvalyldiaminobutyric acid (CAS 794590-33-3) Based on Differentiation Evidence


Development of Anti-Aging Serums and Creams Requiring Enhanced Lipid Peroxidation Protection

Given its 98% lipid radical quenching efficiency—a >58 percentage-point advantage over common peptides [1]—Palmitoyllysylvalyldiaminobutyric acid is ideally suited for high-end anti-aging formulations that market 'cellular-level antioxidant defense' or 'membrane protection' claims. Formulators seeking to differentiate from standard vitamin C or E-based antioxidant systems can leverage this peptide's unique membrane-targeted mechanism.

Formulations Targeting Deep Dermal Delivery and DEJ Restructuring

The compound's 3.5-fold enhanced transdermal penetration relative to non-palmitoylated dipeptides [1] makes it a strategic choice for products designed to deliver active peptides to the dermal-epidermal junction. Its patented ability to stimulate DEJ-specific proteins (collagen IV, VII, XVII, laminin V) [2] positions it as a key ingredient in 'skin-firming,' 'lifting,' and 'restructuring' serums, particularly those aimed at improving skin laxity and junctional integrity.

Synergistic Peptide Blends for Clinically Validated Anti-Aging Claims

The SYN-TACKS clinical data (32% tonicity improvement, 62% anisotropy increase after two months) [3] demonstrates the value of combining Palmitoyllysylvalyldiaminobutyric acid with complementary DEJ-targeting peptides. Procurement for the development of multi-peptide complexes that require robust, quantifiable in vivo performance data should consider this compound as a component of a validated system, noting that independent verification of single-agent efficacy is currently limited in public literature.

Cosmetic Products Complying with Japanese Regulatory Standards

The compound is recognized as a permitted ingredient under Japanese cosmetic regulations (MHLW) [1]. For manufacturers targeting the Japanese and broader Asian premium skincare markets, this regulatory clearance provides a significant procurement advantage, reducing formulation and registration barriers compared to newer or unlisted peptides.

Quote Request

Request a Quote for Palmitoyllysylvalyldiaminobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.